![molecular formula C20H21NO4 B3040004 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid CAS No. 144701-21-3](/img/structure/B3040004.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
説明
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine, is a compound with the molecular weight of 311.34 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) . This indicates the molecular structure of the compound.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Fmoc-DL-norvaline is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that forms a carbamate . This reaction effectively “protects” the amine, preventing it from reacting with other compounds during the synthesis process . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-DL-norvaline is the process of peptide synthesis. The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to create peptides . The Fmoc group protects the amine at the N-terminus during this process, allowing for the successful synthesis of the peptide .
Pharmacokinetics
It’s worth noting that the compound is soluble in dimethylformamide (dmf), which is often used as a solvent in peptide synthesis .
Result of Action
The primary result of Fmoc-DL-norvaline’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-DL-norvaline allows for the creation of peptides without unwanted side reactions .
Action Environment
The efficacy and stability of Fmoc-DL-norvaline are influenced by several environmental factors. For instance, the compound should be stored at temperatures between 2-30°C to maintain its stability . Additionally, the pH of the environment can impact the compound’s efficacy, as the Fmoc group is removed by a base .
生化学分析
Biochemical Properties
Fmoc-DL-norvaline plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is crucial in the formation of peptide bonds, which are fundamental to protein synthesis .
Cellular Effects
Studies on similar Fmoc-dipeptides have shown that they can form hydrogel scaffolds for 3D culture of various cells . These hydrogels exhibit cell type-dependent biological activity, influencing cell proliferation in different ways depending on the cell type .
Molecular Mechanism
The molecular mechanism of Fmoc-DL-norvaline primarily involves its role as a protecting group in peptide synthesis. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . This property allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Temporal Effects in Laboratory Settings
The temporal effects of Fmoc-DL-norvaline in laboratory settings are largely related to its stability and degradation over time. It is typically stored at 4° C to maintain its stability . The Fmoc group is known for its rapid removal by base, allowing for efficient peptide synthesis .
Dosage Effects in Animal Models
While specific studies on Fmoc-DL-norvaline’s dosage effects in animal models are limited, research on L-norvaline, a similar compound, has shown that it can decrease blood pressure in both normotensive and hypertensive rats . The dosage used in these studies was 30 mg/kg administered intraperitoneally for 7 days .
Metabolic Pathways
Fmoc-DL-norvaline is involved in the metabolic pathways related to peptide synthesis . The Fmoc group plays a crucial role in these pathways, facilitating the formation of peptide bonds by protecting the amine group during the synthesis process .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJSEUVWWLFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263371 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-21-3 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


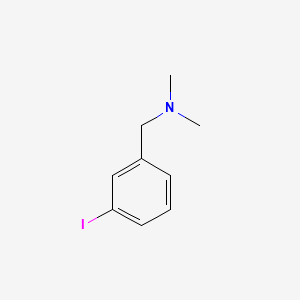

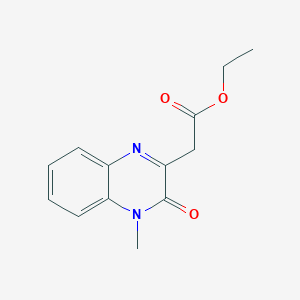
![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B3039927.png)

![1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039929.png)

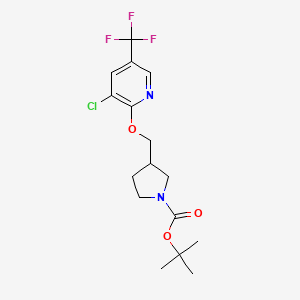
![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol](/img/structure/B3039933.png)
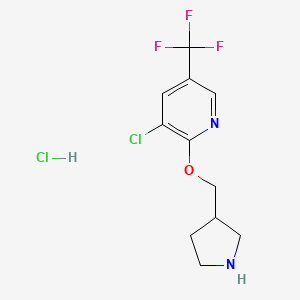

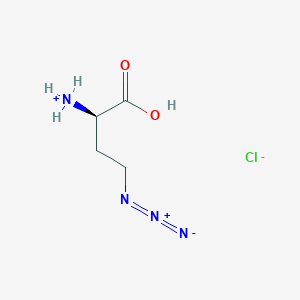
![2-[1-(5,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)vinyl]-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one](/img/structure/B3039941.png)

